molecular formula C13H16BrN3O2 B13936008 tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate

tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate

Cat. No.: B13936008
M. Wt: 326.19 g/mol
InChI Key: WFLXHPBQOLSJIA-UHFFFAOYSA-N
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Description

tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties

Preparation Methods

The synthesis of tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate typically involves several steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole . This synthetic route ensures good yield and selectivity.

Chemical Reactions Analysis

tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This inhibition is achieved through the compound’s interaction with various enzymes and receptors involved in cell proliferation and survival.

Comparison with Similar Compounds

tert-Butyl ((4-bromo-1H-indazol-3-yl)methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indazole core, which imparts specific biological activities and chemical reactivity that are distinct from other carbamate derivatives.

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-2H-indazol-3-yl)methyl]carbamate

InChI

InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-7-10-11-8(14)5-4-6-9(11)16-17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

WFLXHPBQOLSJIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C(=NN1)C=CC=C2Br

Origin of Product

United States

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